

Application Note: NMR Characterization of 2-Amino-5-methylbenzenesulfonic Acid

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Compound of Interest

Compound Name: 2-Amino-5-methylbenzene-1,4-disulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol and data for the Nuclear Magnetic Resonance (NMR) characterization of 2-Amino-5-methylbenzenesulfonic acid (CAS 88-44-8).[1][2] This compound, also known as 4-Aminotoluene-3-sulfonic acid, is a vital intermediate in the synthesis of various dyes and pigments.[2][3] Accurate spectroscopic characterization is crucial for confirming its molecular structure and ensuring purity, which are critical parameters in research and drug development. This note focuses on ^1H and ^{13}C NMR spectroscopic methods for its unambiguous identification.

Please note: The requested topic was "**2-Amino-5-methylbenzene-1,4-disulfonic acid**". However, publicly available NMR data for this specific disulfonic acid is scarce. This application note details the characterization of the closely related and more commonly referenced mono-sulfonated compound, 2-Amino-5-methylbenzenesulfonic acid.

Molecular Structure and NMR Data

The structural confirmation of 2-Amino-5-methylbenzenesulfonic acid is achieved through the analysis of its ^1H and ^{13}C NMR spectra. The chemical shifts are influenced by the electronic effects of the amino ($-\text{NH}_2$), methyl ($-\text{CH}_3$), and sulfonic acid ($-\text{SO}_3\text{H}$) groups on the benzene ring.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Amino-5-methylbenzenesulfonic acid was acquired in DMSO-d₆.^[4] The observed chemical shifts (δ) are summarized in the table below.

Assignment	Chemical Shift (ppm)	Multiplicity	Proton
Aromatic CH	7.493	Singlet	H-6
Aromatic CH	7.48	Doublet	H-4
Aromatic CH	7.262	Doublet	H-3
Methyl CH ₃	2.280	Singlet	-CH ₃
Amino NH ₂	8.92 (broad)	Broad Singlet	-NH ₂
Sulfonic Acid OH	Not explicitly assigned	Broad Singlet	-SO ₃ H

Data sourced from a 399.65 MHz spectrum in DMSO-d₆. Note that the broad signals for NH₂ and SO₃H protons are solvent and concentration-dependent and may exchange with residual water.^[4]

¹³C NMR Spectral Data

While ¹³C NMR spectra for 2-Amino-5-methylbenzenesulfonic acid are available in spectral databases, specific chemical shift values are not always detailed in readily accessible literature.^{[1][5][6]} The expected chemical shifts are presented in the table below based on typical values for substituted benzene rings.

Assignment	Expected Chemical Shift (ppm)	Carbon
Quaternary C	145 - 155	C-2
Aromatic CH	130 - 135	C-6
Quaternary C	128 - 133	C-1
Aromatic CH	125 - 130	C-4
Quaternary C	120 - 125	C-5
Aromatic CH	115 - 120	C-3
Methyl C	20 - 25	-CH ₃

Experimental Protocols

Sample Preparation

- Accurately weigh approximately 5-10 mg of 2-Amino-5-methylbenzenesulfonic acid.
- Transfer the solid to a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended due to the compound's solubility.[\[4\]](#)
- Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.
- Ensure the solution is clear and free of any particulate matter before inserting it into the NMR spectrometer.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

- Spectrometer Frequency: 400 MHz
- Solvent: DMSO-d₆
- Temperature: 298 K
- Pulse Program: Standard single pulse (zg30)
- Spectral Width: 16 ppm (-2 to 14 ppm)
- Acquisition Time: ~4 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 16 to 64

¹³C NMR Acquisition Parameters:

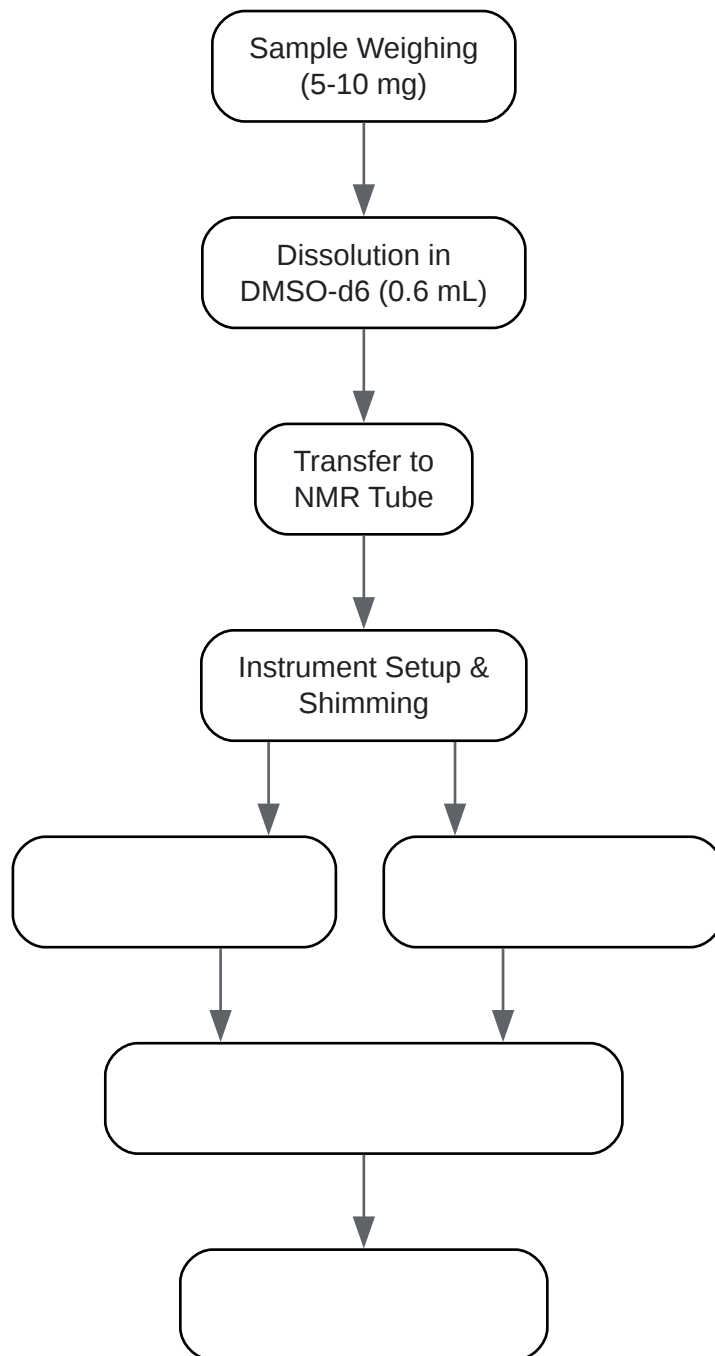
- Spectrometer Frequency: 100 MHz
- Solvent: DMSO-d₆
- Temperature: 298 K
- Pulse Program: Proton-decoupled single pulse (zgpg30)
- Spectral Width: 240 ppm (-10 to 230 ppm)
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or more (as needed for signal-to-noise)

Visualized Workflows and Structures

The following diagrams illustrate the molecular structure of the analyte and the general workflow for its NMR characterization.

Caption: Molecular structure of 2-Amino-5-methylbenzenesulfonic acid.

NMR Characterization Workflow



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Caption: General workflow for NMR sample preparation and analysis.

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References

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